Methyl 3-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Methyl 3-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are essential components of nucleic acids and have significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . This reaction yields ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, which can then be further reacted with various amines to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with various amines to form acetamides.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Amines: Used in substitution reactions to form acetamides.
Hydrazine Hydrate: Reacts with the compound to form hydrazinyl derivatives.
Aniline: Used to substitute the R-sulfanyl group, forming anilino derivatives.
Major Products Formed
Acetamides: Formed from reactions with aliphatic amines.
Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.
Anilino Derivatives: Formed from reactions with aniline.
Scientific Research Applications
Methyl 3-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine base structure allows it to interact with nucleic acids and proteins, potentially inhibiting or modifying their functions . This interaction can lead to various biological effects, including anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
- 2-ureido-4 [1H]-6-methyl-pyrimidinone (UPy)
Uniqueness
Methyl 3-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific structure, which combines a pyrimidine base with a benzoate ester. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-22-13(21)8-3-2-4-9(5-8)16-12(20)7-23-14-17-10(15)6-11(19)18-14/h2-6H,7H2,1H3,(H,16,20)(H3,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQWAUBPQNNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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